6,7-DIETHOXY-4-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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Overview
Description
6,7-Diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one: is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by the presence of ethoxy and methoxy groups attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired tetrahydroquinoline derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,7-Diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine: In biological and medical research, 6,7-diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 6,7-diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 6,7-Dimethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one
- 6,7-Diethoxy-4-(4-hydroxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one
Uniqueness: 6,7-Diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic versatility .
Properties
IUPAC Name |
6,7-diethoxy-4-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-18-10-16-15(13-6-8-14(23-3)9-7-13)11-20(22)21-17(16)12-19(18)25-5-2/h6-10,12,15H,4-5,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQCGOZZRIBLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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